molecular formula C9H5BrO2 B1279020 5-Bromo-1H-indene-1,3(2H)-dione CAS No. 27611-39-8

5-Bromo-1H-indene-1,3(2H)-dione

Cat. No. B1279020
CAS RN: 27611-39-8
M. Wt: 225.04 g/mol
InChI Key: ADTNQTYUZPHLAS-UHFFFAOYSA-N
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Description

The compound "5-Bromo-1H-indene-1,3(2H)-dione" is a brominated derivative of indene-1,3-dione, which is a structure of interest due to its potential applications in various fields such as photochromic materials and pharmaceuticals. The presence of the bromine atom in the compound suggests that it may have unique physical, chemical, and photochemical properties that could be exploited in different applications.

Synthesis Analysis

The synthesis of brominated indene diones has been explored in several studies. For instance, the synthesis of photochromic brominated biindene diones has been achieved by substituting hydrogen atoms in the methyl group on the benzene rings with bromines, which significantly affects the properties of the compounds . Another study demonstrated the kinetics of synthesizing a propargylated indene dione derivative using a phase-transfer catalyst under ultrasonication, which enhances the reaction rate . These methods provide insights into the synthesis of brominated indene diones, including "5-Bromo-1H-indene-1,3(2H)-dione."

Molecular Structure Analysis

The molecular structure of brominated indene diones has been characterized using various spectroscopic techniques. For example, the crystal structure of a dibromomethyl derivative was analyzed, revealing a defective tightness in molecular arrangement compared to its precursor . Additionally, the crystal structure of a related compound, 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione, was determined using single-crystal X-ray diffraction, providing detailed information about the molecular geometry .

Chemical Reactions Analysis

Brominated indene diones undergo various chemical reactions that lead to the formation of different products. Photoirradiation of deoxygenated solutions of 2-aryl-2-bromo-1H-indene-1,3(2H)-diones results in homolytic cleavage of the C2-Br bond, forming resonance-stabilized free radicals and a mixture of photoproducts depending on the solvent used . This indicates that "5-Bromo-1H-indene-1,3(2H)-dione" could also participate in similar photochemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated indene diones are influenced by the presence of the bromine atom. The photochromic and photomagnetic properties of these compounds have been investigated, showing that bromination alters these properties . The solvent-dependent photobehavior of some derivatives has also been studied, demonstrating that the photoreaction pathways and products can vary with the solvent environment . These findings suggest that "5-Bromo-1H-indene-1,3(2H)-dione" may exhibit distinct physical and chemical properties that could be tailored for specific applications.

Scientific Research Applications

Molecular Structure and Vibrational Studies

5-Bromo-1H-indene-1,3(2H)-dione has been the subject of research focusing on its molecular structure and vibrational properties. Studies have employed density functional theory (DFT) calculations to determine the equilibrium geometries and harmonic frequencies of this compound and its derivatives. These studies contribute to understanding the compound's reactivity and polarity, which are crucial for its potential applications in various fields (Prasad et al., 2010).

Synthesis and Characterization

Research has also been conducted on the synthesis and characterization of derivatives of 5-Bromo-1H-indene-1,3(2H)-dione. This includes exploring different methods of synthesis, such as solvent-dependent photobehavior and propargylation under phase-transfer catalyst conditions. These studies are essential for developing new synthetic routes and understanding the chemical behavior of these compounds (Oda et al., 1977; Mor & Dhawan, 2015; Selvaraj & Rajendran, 2014).

Photochromic Properties

The photochromic properties of brominated derivatives of 5-Bromo-1H-indene-1,3(2H)-dione have been studied. These studies are vital for potential applications in optoelectronics and materials science, as they provide insights into how substituting hydrogen atoms in the compound with bromines can significantly affect its properties (Chen et al., 2010).

Optoelectronic Applications

Further research has explored the use of 5-Bromo-1H-indene-1,3(2H)-dione derivatives as chromophores for optoelectronic applications. The synthesis and characterization of these compounds, including their solvatochromic behavior, are crucial for developing new materials for use in optoelectronics (Pigot et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

5-bromoindene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO2/c10-5-1-2-6-7(3-5)9(12)4-8(6)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTNQTYUZPHLAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C1=O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446870
Record name 5-Bromo-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1H-indene-1,3(2H)-dione

CAS RN

27611-39-8
Record name 5-Bromo-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2,3-dihydro-1H-indene-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4-bromo phthalic anhydride (4.15 g; 0.018 mole) in acetic anhydride (10 g) containing triethylamine (4 g) was treated at room temperature with ethyl acetoacetate (2.38 g; 0.02 mole). After 24 hrs. with stirring, crushed ice (20 g) and concentrated hydrochloric acid (10 ml) were added and the precipitated red solid filtered. Addition of a hot (70°-80°C) solution of hydrochloric acid (150 ml) in water (750 ml) to this solid resulted in decarboxylation and generation of 5-bromo indane-1,3-dione as red plates, m.p. (acetone) 152°-3°C. (Found; C, 48.04; H, 2.17; Br, 35.63; C9H5Br O2 requires; C, 48.05; H, 2.24; Br, 35.52%).
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
solvent
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
BJ Larsen, RJ Rosano, TA Ford-Hutchinson, AB Reitz… - Tetrahedron, 2018 - Elsevier
The 1,3-indandione scaffold is an important structural motif used in the preparation of a large number of industrial chemical and pharmaceutical compounds. However, few approaches …
Number of citations: 3 www.sciencedirect.com
D Li, F Cheng, Y Tang, J Li, Y Li, J Jiao… - The Journal of Organic …, 2022 - ACS Publications
Herein, we describe a DABCO-catalyzed [4 + 2] annulation between 5-methylenehex-2-ynedioates and electron-deficient olefins to afford functionalized cyclohexadienes in good yields …
Number of citations: 3 pubs.acs.org
C Pigot, S Péralta, TT Bui, M Nechab, F Dumur - Dyes and Pigments, 2022 - Elsevier
Fifteen dyes based on Michler's aldehyde used as the electron donating group and differing by the electron accepting groups have been designed and synthesized. Interestingly, all …
Number of citations: 4 www.sciencedirect.com

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